molecular formula C9H8Cl2O2 B12800864 Chlorfenprop CAS No. 59604-11-4

Chlorfenprop

Cat. No.: B12800864
CAS No.: 59604-11-4
M. Wt: 219.06 g/mol
InChI Key: QCTALYCTVMUWPT-UHFFFAOYSA-N
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Description

Chlorfenprop-methyl (Methyl (RS)-2-chloro-3-(4-chlorophenyl)propionate) is a chiral, synthetic compound that was historically employed as a selective graminicide for the control of wild oats ( Avena fatua ) in winter cereals, rice, and potato crops . Its mechanism of action involves the selective inhibition of fundamental metabolic processes, leading to autolysis and subsequent plant death . It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group O herbicide, a category with an unknown or non-specific site of action . This compound is now considered largely obsolete and is not approved under EC Regulation 1107/2009 . Consequently, its primary value for modern researchers lies in its use as an analytical reference standard. It is critical for method development and residue monitoring in environmental fate studies, given its reported moderate aqueous solubility (40 mg/L) and high volatility, which contribute to concerns about environmental drift and its high toxicity to aquatic organisms . This compound-methyl is supplied as a certified reference material in an acetonitrile solution and must be stored at 2-8°C . It is classified as harmful and flammable, requiring appropriate personal protective equipment including gloves, eye protection, and a face shield during handling . This product is offered "For Research Use Only" (RUO). It is strictly for laboratory analysis and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTALYCTVMUWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866763
Record name Chlorfenprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14437-20-8, 59604-11-4
Record name Chlorfenprop
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenprop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059604114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORFENPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMZ436K7X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Key Chemical Properties of this compound-methyl

Property Value
Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS Number 14437-17-3
IUPAC Name Methyl 2-chloro-3-(4-chlorophenyl)propionate
Physical State Liquid/Crystalline (depending on purity)
Solubility Low water solubility (~7 ppm for biphenyl analogs)

Formulation and Preparation of this compound-Based Pesticide Preparations

The preparation of this compound as a pesticide formulation involves mixing the active ingredient with carriers, stabilizers, and additives to achieve desired release profiles and application properties.

Granular Formulations via Melt Mixing and Extrusion

A patented method describes the preparation of this compound pesticide formulations by melt mixing the active ingredient with amines and thermoplastic materials, followed by granulation:

  • Ingredients: this compound active ingredient, an amine capable of forming an associated state with the pesticide (e.g., diphenylamine), thermoplastic materials (e.g., paraffin wax, synthetic resins), and optional carriers.

  • Process: The mixture is heated to a temperature above the melting or softening point of the thermoplastic material to form a homogeneous molten mixture. This mixture is then granulated using extrusion granulation methods.

  • Role of Amines: Amines with hydrophobic moieties on nitrogen atoms associate with this compound, enhancing lipophilicity and homogeneous dispersion in the thermoplastic matrix. This association improves sustained release and stability.

  • Additives: Paraffin wax and aromatic high-boiling solvents (e.g., biphenyl, triphenylmethane) are used to control dissolution rates and improve sustained release properties.

Table 2: Examples of Granular Preparation Components and Effects

Example Amine Used Thermoplastic Material Additive(s) Resulting Property
1 Diphenylamine Paraffin wax Biphenyl Stable molten mixture, sustained release
2 Triphenylmethane Paraffin wax None Better suppression of dissolution
3 Diphenylamine Paraffin wax Paraffin wax Improved initial dissolution suppression
4 N,N-Dimethylaniline Paraffin wax None Granular preparation obtained
5 N-Methylaniline Paraffin wax None Granular preparation obtained
- Diethylamine Paraffin wax None Failed: crystallization, no homogeneous melt

Sustained Release and Stability

  • The association between this compound and amines with hydrophobic groups results in enhanced lipophilicity, allowing the pesticide to be homogeneously dispersed in the thermoplastic matrix.

  • This formulation approach controls the release rate of this compound, maintaining biological efficacy over extended periods and reducing phytotoxicity to non-target plants.

  • The use of paraffin wax and high-boiling aromatic solvents further modulates the dissolution profile, suppressing initial burst release and prolonging activity.

Research Findings and Analytical Data

  • Differential Scanning Calorimetry (DSC) is used to characterize the melting points and thermal behavior of this compound formulations, confirming the formation of homogeneous mixtures and stable granules.

  • Solubility studies indicate that replacing biphenyl with less water-soluble compounds like triphenylmethane improves the suppression of this compound dissolution, enhancing sustained release.

  • Attempts to use certain amines (e.g., diethylamine) failed due to poor solubility and crystallization, highlighting the importance of selecting appropriate amines for formulation.

Summary Table: Preparation Method Overview

Step Description Key Considerations
Chemical Synthesis Multi-step chlorination and esterification to produce this compound-methyl Control of regioselectivity and purity
Melt Mixing Heating this compound with amines and thermoplastic materials to form molten mixture Temperature control above melting points
Granulation Extrusion granulation to produce stable granular pesticide formulations Homogeneity and particle size control
Additive Incorporation Use of paraffin wax, biphenyl, triphenylmethane to modulate release and stability Selection based on solubility and melting point
Analytical Characterization DSC and solubility tests to confirm formulation stability and release profile Ensures sustained release and efficacy

Chemical Reactions Analysis

Types of Reactions

Chlorfenprop undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Historical Context and Usage

Chlorfenprop was developed as a selective herbicide to target wild oats, a significant weed in cereal crops. Its mechanism of action involves inhibiting photosynthesis by disrupting the process of carbon fixation in plants. Studies have shown that this compound-methyl can inhibit 14CO2^{14}CO_2 fixation in wild oat plants within two hours of treatment, demonstrating its effectiveness in controlling unwanted vegetation .

Key Applications

  • Agriculture :
    • Wild Oat Control : this compound was primarily used in cereal crops to manage wild oats effectively. Its application helped farmers maintain crop yields by reducing competition from these weeds.
    • Crop Safety : As a selective herbicide, it was designed to minimize damage to the crops while targeting specific weed species.
  • Research and Development :
    • This compound has been utilized in various research contexts to study herbicide resistance mechanisms and the ecological impacts of herbicides on non-target species. Its historical use provides a basis for understanding the evolution of herbicide development and regulatory changes over time.

Environmental Impact

This compound is recognized for its environmental toxicity, particularly towards aquatic organisms. It is classified as highly toxic to aquatic life, raising concerns about its potential impact on ecosystems when used improperly or when it contaminates water sources . Furthermore, it is moderately toxic to mammals upon ingestion, which necessitates careful handling and application practices.

Case Study 1: Efficacy in Wild Oat Management

A study conducted on the efficacy of this compound-methyl demonstrated significant reductions in wild oat populations when applied at recommended rates. The results indicated that this compound could effectively lower weed density without adversely affecting the yield of winter cereals .

Case Study 2: Environmental Risk Assessment

An environmental risk assessment highlighted the potential for this compound to contaminate water bodies due to its high volatility and low aqueous solubility. The assessment emphasized the need for stringent regulations surrounding its use to mitigate risks to aquatic ecosystems .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Property Details
Chemical Name This compound-methyl
Primary Use Wild oat control in winter cereals
Mechanism of Action Inhibits 14CO2^{14}CO_2 fixation
Toxicity Highly toxic to aquatic organisms; moderately toxic to mammals
Environmental Concerns High volatility; potential for water contamination

Mechanism of Action

Chlorfenprop exerts its herbicidal effects by inhibiting auxin-mediated cell responses in plants. It affects cell elongation, auxin uptake, transport, and metabolism, leading to stunted growth and eventual death of the target weed species. The molecular targets include auxin receptors and transport proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Chlorfenprop and Analogues

Compound This compound This compound-methyl Chlorpropham (CIPAC 43) Chlorfenapyr (CIPAC 570)
Class Phenylcarboxylic acid Phenylcarboxylic acid ester Carbamate Pyrrole insecticide
Molecular Formula C₉H₈Cl₂O₂ C₁₀H₁₀Cl₂O₂ C₁₀H₁₂ClNO₂ C₁₅H₁₁BrClF₃N₂O
Mode of Action Synthetic auxin mimic Synthetic auxin mimic Cell division inhibitor Mitochondrial disruptor
CIPAC Code 270 N/A 43 570
Regulatory Status Banned in EU Not listed in China Restricted in some regions Widely registered

Structural and Functional Comparisons

This compound vs. This compound-methyl :

  • The methyl ester form (This compound-methyl ) exhibits higher lipid solubility, improving foliar absorption and environmental persistence .
  • Both act as synthetic auxins, but the ester form is more stable under field conditions .

This compound vs. Chlorpropham :

  • Chlorpropham (isopropyl 3-chlorocarbanilate) belongs to the carbamate class, inhibiting microtubule assembly during cell division .
  • Unlike this compound, chlorpropham is used as a potato sprout suppressant and has higher mammalian toxicity concerns .

This compound vs. Chlorfenapyr :

  • Chlorfenapyr (a brominated pyrrole) acts as a mitochondrial uncoupler in insects, disrupting ATP production .
  • While both contain chlorine substituents, chlorfenapyr’s pyrrole ring confers distinct bioactivity against arthropods, unlike this compound’s herbicidal action .

This compound vs. 2,4-D/Dicamba: Shared classification as phenylcarboxylates with synthetic auxin activity . this compound’s chlorinated phenylpropionic acid structure differs from 2,4-D’s chlorophenoxy backbone, affecting selectivity and crop tolerance .

Table 2: Efficacy and Environmental Data

Parameter This compound-methyl Chlorpropham Chlorfenapyr
Soil Half-life 30–60 days 65–100 days 14–30 days
Water Solubility 20 mg/L (20°C) 89 mg/L 0.3 mg/L
LD₅₀ (Rat, oral) >2,000 mg/kg 2,000 mg/kg 441 mg/kg

Research Findings and Regulatory Insights

  • Efficacy: this compound-methyl’s auxin-like activity makes it effective against dicot weeds but less toxic to monocot crops, similar to 2,4-D . Screening methods differentiate it from organophosphates via detector non-responsiveness (e.g., NPD) .
  • Regulatory Challenges : this compound is banned in the EU due to environmental persistence concerns, while its methyl ester remains unlisted in China’s chemical inventory, complicating global trade .
  • Environmental Impact: Compared to chlorpropham, this compound-methyl has a shorter soil half-life but higher water solubility, posing runoff risks .

Biological Activity

Chlorfenprop, specifically in its methyl form (this compound-methyl), is a synthetic herbicide primarily used for controlling wild oats in winter cereals. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C10_{10}H10_{10}Cl2_2O2_2
  • Molecular Weight : 233.09 g/mol
  • Enantiomers : Exists as a racemic mixture with one biologically active enantiomer and a less active counterpart.

This compound-methyl acts as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) , which is crucial for fatty acid synthesis in plants. This inhibition disrupts metabolic processes essential for plant growth, leading to weed death. The compound undergoes hydrolysis upon entering plant tissues, forming its active form that effectively targets these metabolic pathways.

Key Mechanisms:

  • Inhibition of ACCase : Disrupts fatty acid synthesis.
  • Hydrolysis : Converts to the active form within plant tissues.
  • Amino Acid Leaching : Causes significant leaching of amino acids from plant tissues, indicating metabolic breakdown.

Biological Activity and Toxicity

This compound-methyl exhibits moderate toxicity to mammals and is highly toxic to aquatic organisms. Its biological activity is predominantly attributed to its active enantiomer, which has shown significantly higher herbicidal efficacy compared to the inactive form.

Toxicity Data:

  • Oral LD50 : 1350 mg/kg (moderately hazardous)
  • Dermal LD50 : 1000 mg/kg (slightly hazardous)
  • Aquatic Toxicity : Highly toxic due to low water solubility and high volatility.

Case Studies

  • Agricultural Impact Study :
    • A study conducted on the use of this compound-methyl in agricultural settings revealed its effectiveness in controlling wild oats while assessing its environmental impact. The study monitored residue levels in crops and soil, concluding that when used according to guidelines, it poses minimal risk to non-target organisms.
  • Human Health Risk Assessment :
    • A comprehensive review of human exposure to this compound-methyl highlighted that dietary exposure remained below acceptable limits for most populations, although certain scenarios showed potential exceedances .
  • Environmental Risk Assessment :
    • Evaluations indicated that while acute risks were low, chronic exposure assessments revealed some concerns in specific agricultural practices where this compound-methyl was heavily utilized .

Comparative Analysis with Other Herbicides

HerbicideActive IngredientMode of ActionToxicity Level
This compoundThis compound-methylACCase InhibitionModerately Toxic
GlyphosateGlyphosateEPSPS InhibitionLow Toxicity
AtrazineAtrazinePhotosynthesis InhibitionModerately Toxic

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Chlorfenprop, and what analytical techniques are recommended for verifying its purity and structure?

  • This compound [(RS)-2-Chloro-3-(4-chlorophenyl)propionic acid] is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include chlorination of precursor compounds (e.g., 4-chlorophenylpropionic acid derivatives) .
  • Analytical validation requires a combination of techniques:

  • HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) for purity assessment.
  • NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: 217.99) .

Q. What are the known biological targets and mechanisms of action of this compound in plant systems?

  • This compound acts as an auxin mimic, disrupting cell elongation in sensitive plants by competitively binding to auxin receptors. Its herbicidal activity is concentration-dependent, with IC₅₀ values ranging from 10–50 μM in Arabidopsis root assays .
  • Secondary effects include inhibition of proton pumps in cell membranes, leading to pH imbalance and growth arrest .

Q. How should researchers design experiments to assess this compound’s environmental persistence and degradation pathways?

  • Use soil microcosm studies under controlled conditions (pH 5–7, 25°C) with LC-MS/MS quantification. Monitor degradation products like 4-chlorobenzoic acid and chlorinated propionic acid derivatives .
  • Include abiotic controls (e.g., UV exposure) to distinguish photolytic vs. microbial degradation .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across plant species be resolved?

  • Contradictions often arise from variations in receptor affinity or metabolic detoxification. Researchers should:

  • Perform comparative transcriptomics to identify species-specific auxin-responsive genes.
  • Validate using in vitro receptor-binding assays (e.g., TIR1-AFB isoforms) .
    • Meta-analysis of existing datasets (e.g., ECOTOX database) can contextualize interspecies variability .

Q. What experimental strategies optimize this compound’s enantiomeric separation for structure-activity relationship (SAR) studies?

  • Use chiral chromatography (Chiralpak IA column, hexane:isopropanol 90:10) to resolve (R)- and (S)-enantiomers.
  • Compare bioactivity of isolated enantiomers in planta to determine stereochemical influence on herbicidal potency .

Q. How can computational modeling improve the prediction of this compound’s off-target effects in non-plant organisms?

  • Apply molecular docking (AutoDock Vina) to screen against non-target protein databases (e.g., human hormone receptors).
  • Validate predictions with in vitro cytotoxicity assays (e.g., HEK293 cell lines) and cross-reference with ToxCast data .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis and bioassay workflows?

  • Synthesis : Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates (e.g., TLC/Rf values) .
  • Bioassays : Standardize plant growth conditions (light/dark cycles, humidity) and include positive controls (e.g., 2,4-D) .

Q. How should researchers address discrepancies in reported degradation half-lives (t₁/₂) of this compound in aquatic systems?

  • Conduct interlaboratory studies using EPA Method 8321B to harmonize extraction and quantification protocols.
  • Analyze variables like dissolved organic carbon content and microbial consortia composition .

Data Management and Collaboration

Q. What frameworks support interoperable data sharing for this compound-related research?

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit spectral data in PubChem or ChemSpider (ID 24869) .
  • Use ISA-Tab format for metadata annotation in environmental studies .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity assessmentHPLC (C18, acetonitrile/0.1% FA)
Enantiomeric resolutionChiralpak IA column
Soil degradation monitoringLC-MS/MS (ESI-negative mode)

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